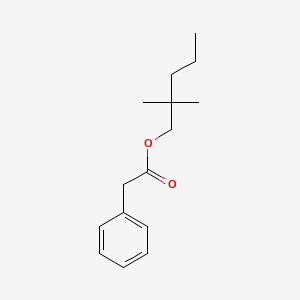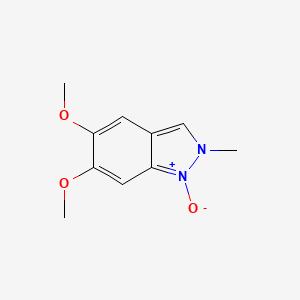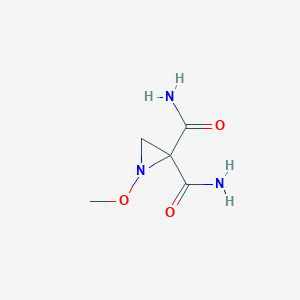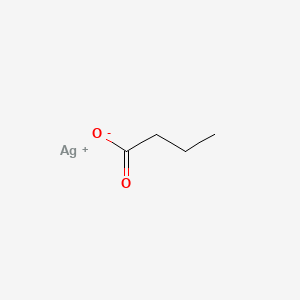
Butanoic acid silver(i)salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
-
Direct Reaction with Silver(I) Fluoride
Method: A one-pot, water-free method involves the direct reaction of silver(I) fluoride (AgF) with butanoic acid in a non-aqueous solvent.
-
Reaction with Silver Nitrate
Method: Another common method involves reacting butanoic acid with silver nitrate (AgNO₃) in an aqueous solution.
Conditions: The reaction is performed at room temperature, and the product is precipitated out of the solution.
Industrial Production Methods
Industrial production methods for butanoic acid silver(I) salt are similar to laboratory methods but are scaled up to accommodate larger quantities. The choice of method depends on the desired purity and yield of the product.
化学反応の分析
Types of Reactions
-
Oxidation
- Butanoic acid silver(I) salt can undergo oxidation reactions, where the silver ion (Ag⁺) is reduced to metallic silver (Ag).
-
Reduction
- The compound can also participate in reduction reactions, where the silver ion is reduced to its elemental form.
-
Substitution
- In substitution reactions, the silver ion can be replaced by other metal ions or organic groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄).
Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄).
Solvents: Water, ethanol, non-aqueous solvents like acetonitrile.
Major Products Formed
Oxidation: Metallic silver (Ag), carbon dioxide (CO₂).
Reduction: Elemental silver (Ag).
Substitution: Various metal butyrates or organic derivatives.
科学的研究の応用
Butanoic acid silver(I) salt has several applications in scientific research:
-
Chemistry
- Used as a precursor for the synthesis of silver nanoparticles.
- Employed in photothermographic imaging materials .
-
Biology
-
Medicine
-
Industry
- Utilized in the production of conductive inks and coatings.
- Applied in catalysis for organic synthesis reactions .
作用機序
The mechanism of action of butanoic acid silver(I) salt involves the interaction of the silver ion (Ag⁺) with biological molecules. The silver ion can disrupt bacterial cell membranes, leading to cell death. Additionally, silver ions can interact with thiol groups in proteins, inhibiting their function and leading to antimicrobial effects .
類似化合物との比較
Similar Compounds
-
Silver Acetate (C₂H₃AgO₂)
- Similar in structure but with a shorter carbon chain.
- Used in similar applications, such as antimicrobial agents and catalysts.
-
Silver Propionate (C₃H₅AgO₂)
- Slightly longer carbon chain than silver acetate.
- Also used in antimicrobial and catalytic applications.
-
Silver Hexanoate (C₆H₁₁AgO₂)
- Longer carbon chain than butanoic acid silver(I) salt.
- Used in similar applications but with different solubility and reactivity properties.
Uniqueness
Butanoic acid silver(I) salt is unique due to its balance of chain length and reactivity. It offers a good compromise between solubility and antimicrobial activity, making it suitable for various applications in chemistry, biology, and industry.
特性
分子式 |
C4H7AgO2 |
|---|---|
分子量 |
194.97 g/mol |
IUPAC名 |
silver;butanoate |
InChI |
InChI=1S/C4H8O2.Ag/c1-2-3-4(5)6;/h2-3H2,1H3,(H,5,6);/q;+1/p-1 |
InChIキー |
JKOCEVIXVMBKJA-UHFFFAOYSA-M |
正規SMILES |
CCCC(=O)[O-].[Ag+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


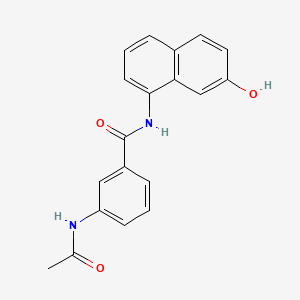
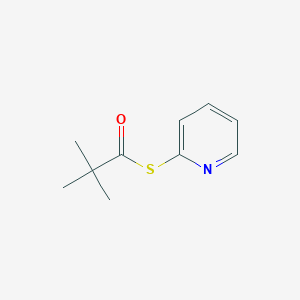
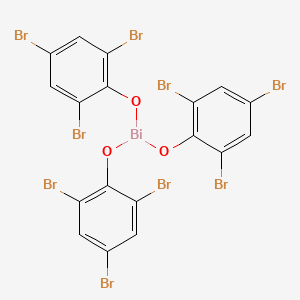

![Tricyclo[3.2.1.0(2,4)]oct-6-ene, 3-(2-methyl-1-propenylidene)-](/img/structure/B13794119.png)
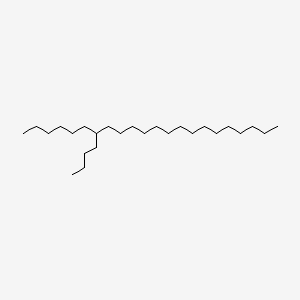
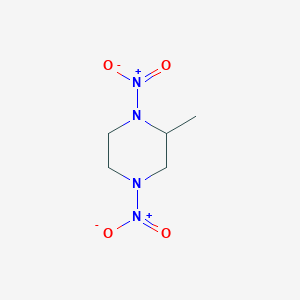
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
![1,1,3-Trimethyl-2-[(1E,3Z)-3-phenyl-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[E]indol-2-ylidene)-1,3-pentadienyl]-1H-benzo[E]indolium iodide](/img/structure/B13794145.png)


